

Technical Support Center: Troubleshooting "Colistin Adjuvant-2" Checkerboard Assay Results

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Compound of Interest

Compound Name: Colistin adjuvant-2

Cat. No.: B12415714

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Welcome to the technical support center for the "**Colistin Adjuvant-2**" checkerboard assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is "**Colistin Adjuvant-2**" and what is its expected effect in a checkerboard assay?

A1: "**Colistin Adjuvant-2**" is an agent that enhances the antimicrobial potency of colistin against Gram-negative bacteria.^[1] In a checkerboard assay, it is expected to work synergistically with colistin, resulting in a lower Minimum Inhibitory Concentration (MIC) for colistin when used in combination with the adjuvant compared to colistin alone. This synergistic effect is quantified by the Fractional Inhibitory Concentration Index (FICI).

Q2: What are the recommended quality control (QC) strains for colistin susceptibility testing?

A2: For colistin susceptibility testing, the recommended Quality Control (QC) strains are *Escherichia coli* ATCC® 25922™ and *Pseudomonas aeruginosa* ATCC® 27853™. It is also advised to include a colistin-resistant strain, such as *E. coli* NCTC 13846 (mcr-1 positive), to ensure the assay can accurately detect resistance.

Q3: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?

A3: The FICI is calculated to determine the synergistic effect of the drug combination. The formula is as follows:

$$\text{FICI} = \text{FIC of Colistin} + \text{FIC of Adjuvant-2}$$

Where:

- $\text{FIC of Colistin} = (\text{MIC of Colistin in combination}) / (\text{MIC of Colistin alone})$
- $\text{FIC of Adjuvant-2} = (\text{MIC of Adjuvant-2 in combination}) / (\text{MIC of Adjuvant-2 alone})$

The interpretation of the FICI value can vary slightly between studies, but a general guideline is presented in the table below.

Data Presentation: FICI Interpretation

FICI Value	Interpretation
≤ 0.5	Synergy[2][3]
> 0.5 to 1.0	Additive or Partial Synergy[4]
> 1.0 to < 4.0	Indifference[3]
≥ 4.0	Antagonism[2][3]

Note: The interpretation of FICI values between 0.5 and 1.0 can be subjective and may be defined differently across various research publications.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during your "**Colistin Adjuvant-2**" checkerboard assay.

Issue 1: Inconsistent or non-reproducible MIC values for colistin.

- Possible Cause A: Adherence of colistin to plastic. Colistin is a cationic molecule and can bind to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and artificially high MICs.[5]

- Solution: While adding surfactants like Polysorbate-80 has been suggested, this is not recommended by CLSI or EUCAST as it can have a synergistic effect with colistin.[6] The reference method is broth microdilution in non-treated polystyrene trays.[6]
- Possible Cause B: Incorrect inoculum density. A bacterial inoculum that is too heavy can lead to higher MICs, while an inoculum that is too light can result in lower MICs.[7]
 - Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately $1 \text{ to } 2 \times 10^8$ CFU/mL for E. coli.[7] This should be diluted to a final inoculum of approximately 5×10^5 CFU/mL in the wells.[3]
- Possible Cause C: Instability of "**Colistin Adjuvant-2**". The adjuvant may be unstable under certain storage or experimental conditions.
 - Solution: Always store and handle "**Colistin Adjuvant-2**" according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.

Issue 2: "Skipped wells" are observed in the microtiter plate.

- Description: "Skipped wells" refer to the phenomenon where there is no bacterial growth in wells with intermediate concentrations of colistin, but growth is observed in wells with higher concentrations.[5][6][8] This can make determining the true MIC challenging.
 - Possible Cause: The exact cause is not fully understood but may be related to the interaction of colistin with the plastic plate or the emergence of heteroresistant subpopulations.[5]
 - Solution: When skipped wells are encountered, the MIC should be read as the lowest concentration with no visible growth, provided there are no more than two skipped wells. If multiple skipped wells are present, the result may be uninterpretable, and the assay should be repeated.[5][8] Subculturing from turbid wells can help rule out contamination.[9]

Issue 3: The MIC of "**Colistin Adjuvant-2**" alone is very high or shows no activity.

- Expected Behavior: "**Colistin Adjuvant-2**" is designed to be a potentiator and may not have significant intrinsic antibacterial activity on its own.[10]

- Action: This is often the expected result. The primary goal is to observe a reduction in the colistin MIC when the adjuvant is present. Determine the highest concentration of the adjuvant to be tested based on its solubility and any observed cytotoxicity.

Issue 4: Precipitation is observed in the wells.

- Possible Cause A: Poor solubility of "**Colistin Adjuvant-2**". The adjuvant may not be fully soluble in the broth medium at the tested concentrations.
 - Solution: Check the solubility information for "**Colistin Adjuvant-2**". It may be necessary to prepare the stock solution in a solvent like DMSO.[\[11\]](#) Ensure the final concentration of the solvent in the wells is low enough (typically $\leq 1\%$) to not affect bacterial growth.
- Possible Cause B: Interaction between the adjuvant and media components.
 - Solution: Perform a solubility test of "**Colistin Adjuvant-2**" in the cation-adjusted Mueller-Hinton broth (CAMHB) at the highest concentration to be used in the assay before proceeding with the full experiment.

Experimental Protocols

Checkerboard Broth Microdilution Assay

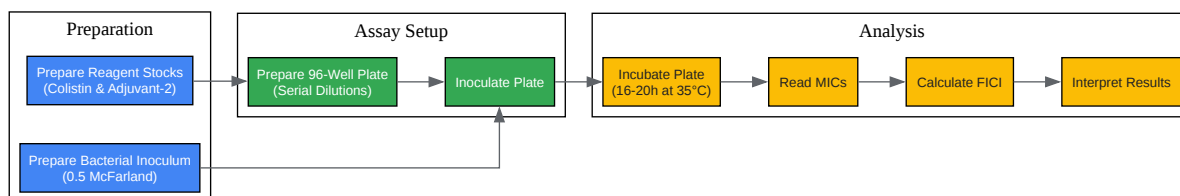
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Preparation of Reagents:
 - Prepare stock solutions of colistin sulfate and "**Colistin Adjuvant-2**" in the appropriate solvents.
 - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all dilutions.
- Preparation of Microtiter Plate:
 - Dispense 50 μ L of CAMHB into each well of a 96-well microtiter plate.

- Create serial twofold dilutions of colistin along the y-axis and "**Colistin Adjuvant-2**" along the x-axis. This is typically done by adding a concentrated solution of each compound to the first row or column and then performing serial dilutions.
- Preparation of Bacterial Inoculum:
 - From a fresh culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation and Incubation:
 - Inoculate each well with 50 μ L of the standardized bacterial suspension.
 - Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
 - Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
 - Determine the MIC of colistin alone, "**Colistin Adjuvant-2**" alone, and the MIC of each in combination.

Visualizations

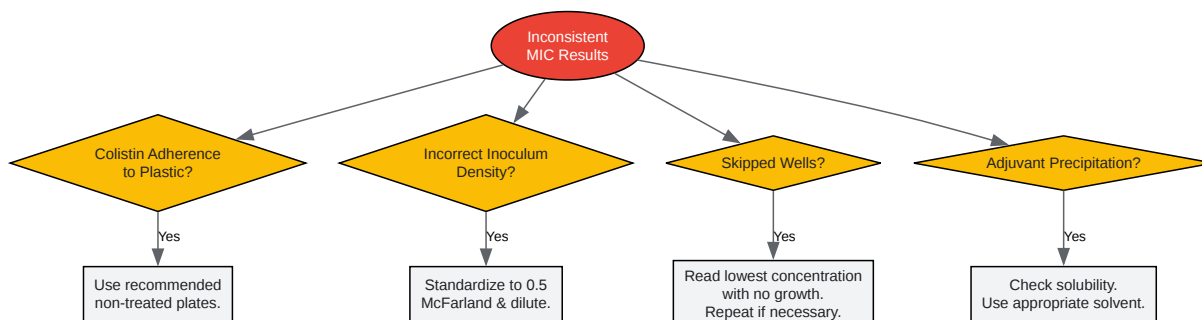
Experimental Workflow



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Caption: Workflow for the **Colistin Adjuvant-2** checkerboard assay.

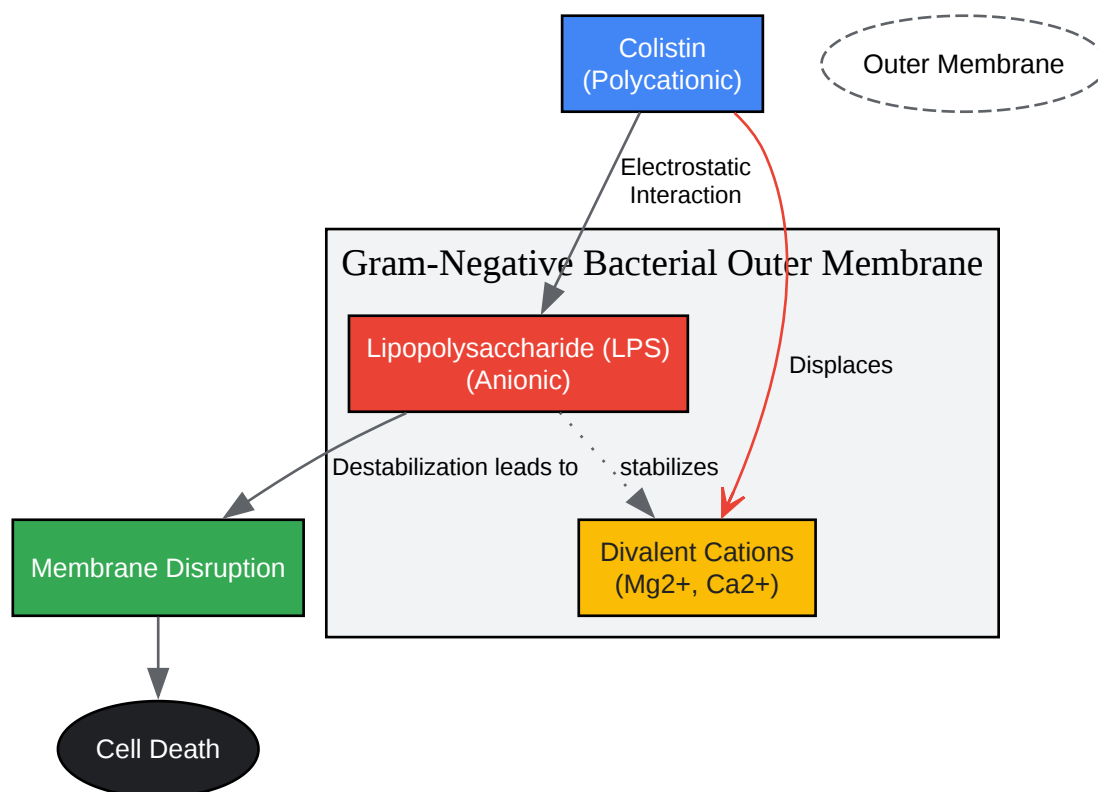
Troubleshooting Logic



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Caption: Decision tree for troubleshooting inconsistent MIC results.

Colistin Mechanism of Action



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Caption: Mechanism of colistin's antimicrobial action.

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